molecular formula C11H11NO5 B1266669 Ethyl 3-(3-nitrophenyl)-3-oxopropanoate CAS No. 52119-38-7

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Cat. No. B1266669
CAS RN: 52119-38-7
M. Wt: 237.21 g/mol
InChI Key: DSOJMGUVLXTQSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and its derivatives has been explored through reactions of alkyl β-nitroacrylates with arenes, resulting in oximes of alkyl 2,3-diaryl-3-oxopropanoates with yields of 42-92% (Zhelonkina et al., 2023). Another effective synthesis involves a tandem Knoevenagel condensation/alkylidene reduction, showcasing the versatility of synthetic approaches (Nagel et al., 2011).

Molecular Structure Analysis

Studies on molecular structure, such as the polymorphism in ethyl derivatives, highlight the importance of spectroscopic and diffractometric techniques in characterizing these compounds. For instance, the characterization of two polymorphic forms of a related ethyl compound provided insights into analytical and physical challenges due to their similar spectra and diffraction patterns (Vogt et al., 2013).

Chemical Reactions and Properties

The reactivity of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate with arenes under specific conditions, leading to various derivatives, underscores its chemical versatility. The formation of oximes and their atropoisomers in solutions indicates a rich area of study in stereochemistry and reaction mechanisms (Zhelonkina et al., 2023).

Physical Properties Analysis

The study of physical properties, such as polymorphism and phase behavior, is crucial for understanding the stability and solubility of ethyl derivatives. The characterization of polymorphic forms using techniques like capillary powder X-ray diffraction provides valuable data for the development of pharmaceutical formulations and materials science applications (Vogt et al., 2013).

Scientific Research Applications

Asymmetric Reduction Using Rhizopus Species

Ethyl 3-aryl-3-oxopropanoates, including Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, have been reduced enantioselectively to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This reduction is significant in the context of producing specific enantiomers of alcohols, which have widespread applications in pharmaceutical and chemical industries (Salvi & Chattopadhyay, 2006).

Development of a Bioanalytical Method

A novel bioanalytical method using RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) was developed for quantitative measurement of Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with a similar structure. This method adheres to USFDA bioanalytical guidelines and provides a robust framework for the quantitative analysis of such molecules in drug development (Nemani, Shard, & Sengupta, 2018).

Short Synthesis Method

A short and effective synthesis method for Ethyl 3-(3-aminophenyl)propanoate, closely related to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, has been developed. This method employs a tandem Knoevenagel condensation/alkylidene reduction, highlighting the versatility and adaptability of synthetic approaches for related compounds (Nagel, Radau, & Link, 2011).

Synthesis of Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates

An approach to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates was developed. This synthesis is based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, demonstrating the compound's versatility in creating different derivatives for potential use in various applications (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

properties

IUPAC Name

ethyl 3-(3-nitrophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-4-3-5-9(6-8)12(15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOJMGUVLXTQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200129
Record name Ethyl 3-(m-nitrophenyl)-3-oxopropionate
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Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

CAS RN

52119-38-7
Record name Ethyl 3-nitro-β-oxobenzenepropanoate
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Record name Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
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Record name Ethyl 3-(m-nitrophenyl)-3-oxopropionate
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Record name Ethyl 3-(m-nitrophenyl)-3-oxopropionate
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Record name Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
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Synthesis routes and methods

Procedure details

To a suspension of anhydrous tin (II) chloride (2.5 g, 13.2 mmol) in 150 mL of methylene chloride was added ethyl diazoacetate (8.3 g, 72.8 mmol). Then 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) was added as a solid in small portions over 30 min. The resulting suspension was stirred at room temperature for 24 h. Additional tin (II) chloride (2.5 g) was added and the reaction was stirred an additional 24 h. The reaction was concentrated in vacuo, diluted with ethyl acetate, washed with water (2 times) and brine, dried (MgSO4) and concentrated. The residue was purified by flash chromatography (elution with 4:1 hexanes/ethyl acetate) to afford 5 g (32%) of the title compound. 1H NMR (CDCl3) (approximately 12:1 mixture of enol and keto tautomers, data for enol only) δ: 12.6 (s, 1H); 8.60 (t, 1H, J=1.8 Hz); 8.3 (m, 1H); 8.1 (m, 1H); 7.62 (t, 1H, J=7.9 Hz) 5.77 (s, 1H); 4.30 (q, 2H, J=7.2 Hz); 1.35 (t, 3H, J=7.2 Hz).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Wu, J Zhang, S Liu, Q Gao… - Advanced Synthesis & …, 2016 - Wiley Online Library
An expedient cleavage of the CS bond of dimethyl sulfoxide (DMSO) has been developed for the preparation of substituted pyridines from ketones. In this transformation, the co‐…
Number of citations: 81 onlinelibrary.wiley.com
A Martin‐Kohler, J Widmer, G Bold… - Helvetica chimica …, 2004 - Wiley Online Library
Receptor tyrosine kinases such as VEGFR2 (vascular endothelial growth factor receptor 2, KDR) or EGFR (epidermal growth factor receptor) play crucial roles in a variety of diseases, …
Number of citations: 72 onlinelibrary.wiley.com
J Qi, F Zhang, Y Mi, Y Fu, W Xu, D Zhang, Y Wu… - European journal of …, 2011 - Elsevier
Voltage-gated Kv7/KCNQ/M-potassium channels play a pivotal role in controlling neuronal excitability. Genetic reduction of KCNQ channel activity as a result of mutations causes …
Number of citations: 54 www.sciencedirect.com
J Lee, H Jung, M Kim, E Lee, D Im, W Aman… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 4-aryl-thieno[1,4]diazepin-2-one were synthesized and evaluated for their antiproliferative activities against the A375P melanoma and U937 hematopoietic cell lines. Several …
Number of citations: 2 www.sciencedirect.com
SG Nayak, B Poojary - Chemistry Africa, 2019 - Springer
Heterocyclic chemistry is the interesting area for the effective approach and for the invention of biologically active 1,3,4-oxadiazole cores. 1,3,4-Oxadiazole is a five membered …
Number of citations: 20 link.springer.com
H Kim, M Kim, J Lee, H Yu, JM Hah - Bioorganic & medicinal chemistry, 2011 - Elsevier
Recently, we have reported the syntheses and antiproliferative activities of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives on melanoma cells. As a continuous work …
Number of citations: 15 www.sciencedirect.com
Y Wu, X He, M Xie, R Li, Y Ning, J Duan… - The Journal of …, 2021 - ACS Publications
A Rh(III)-catalyzed cascade nucleophilic addition/intramolecular annulation of 2-diazo-1,3-diketones with 1,3-dicarbonyl compounds (eg, 1,3-diketones and β-keto esters) is achieved to …
Number of citations: 8 pubs.acs.org
BS Balaji, BM Chanda - Tetrahedron, 1998 - Elsevier
Simple and high yielding syntheses of several β-keto esters, catalysed by zeolite Hβ are reported. The methods developed include condensation of aldehydes with ethyl diazoacetate …
Number of citations: 108 www.sciencedirect.com
C Tarigopula, GK Thota… - European Journal of …, 2016 - Wiley Online Library
Regioselective hydration of α‐alkynyl esters and ketones by using a cationic NHC–Au I catalyst results in β‐keto esters and β‐diketones, respectively. Controlled release of water in …
KA Kunz - 2023 - d-nb.info
Natürlich ist es immer ein Glücksgriff, ob sich während seiner Arbeit auch Freundschaften zwischen den Kollegen entwickeln. Ich für meinen Teil kann hier von großem Glück sprechen. …
Number of citations: 0 d-nb.info

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